
N,N'-(4-methylbenzene-1,3-diyl)dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(4-methylbenzene-1,3-diyl)dibenzamide is a chemical compound with the molecular formula C₂₁H₁₈N₂O₂ It is known for its unique structure, which includes a 4-methylbenzene core linked to two benzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-methylbenzene-1,3-diyl)dibenzamide typically involves the reaction of 4-methylbenzene-1,3-diamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-methylbenzene-1,3-diyl)dibenzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(4-methylbenzene-1,3-diyl)dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: N-oxides of N,N’-(4-methylbenzene-1,3-diyl)dibenzamide.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-(4-methylbenzene-1,3-diyl)dibenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N,N’-(4-methylbenzene-1,3-diyl)dibenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(4-methylbenzene-1,3-diyl)diacetamide: Similar structure but with acetamide groups instead of benzamide.
N,N’-(4-methylbenzene-1,3-diyl)diurea: Contains urea groups instead of benzamide.
N,N’-(4-methylbenzene-1,3-diyl)diphenylurea: Features phenylurea groups.
Uniqueness
N,N’-(4-methylbenzene-1,3-diyl)dibenzamide is unique due to its specific combination of a 4-methylbenzene core and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
30716-47-3 |
|---|---|
Fórmula molecular |
C21H18N2O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
N-(3-benzamido-4-methylphenyl)benzamide |
InChI |
InChI=1S/C21H18N2O2/c1-15-12-13-18(22-20(24)16-8-4-2-5-9-16)14-19(15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,24)(H,23,25) |
Clave InChI |
RIXWRVFPTQHSRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


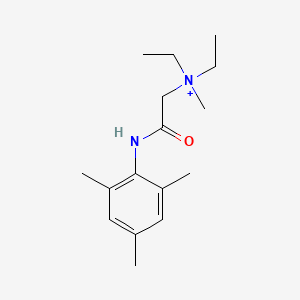
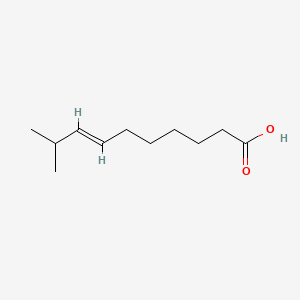
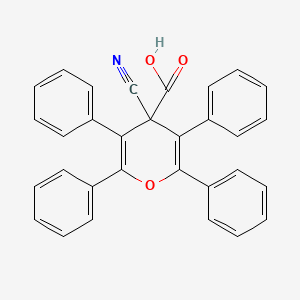
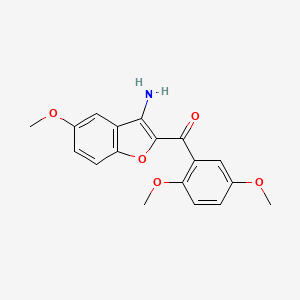
![1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14153166.png)
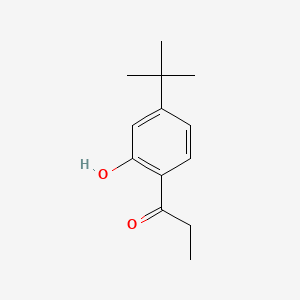
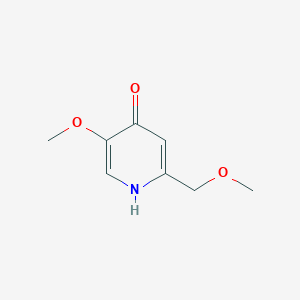

![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
